Ro-3306

Description

Role of Cyclin-Dependent Kinases in Eukaryotic Cell Cycle Progression

Cyclin-dependent kinases are serine/threonine kinases that require binding to regulatory subunits called cyclins for their activation. Different CDK-cyclin complexes are active during specific phases of the cell cycle, phosphorylating target proteins that drive the cell from one phase to the next. The oscillating levels of cyclins, driven by regulated synthesis and degradation, dictate the activity of their partner CDKs, thereby controlling cell cycle transitions.

Significance of CDK1 in G2/M Phase Transition and Mitosis

CDK1, also known as Cdc2, is a master regulator of the M phase of mitosis and meiosis. sdbonline.orgnih.gov CDK1 associates with B-type cyclins (Cyclin B1 and Cyclin B2) and also can form complexes with Cyclin A. reactome.org The activation of CDK1/cyclin complexes is a critical event for entry into mitosis. This activation involves phosphorylation at Thr161 and dephosphorylation of inhibitory phosphorylation sites at Thr14 and Tyr15, mediated by CDC25 phosphatases. sdbonline.orgnih.govresearchgate.net Once activated, CDK1 phosphorylates numerous substrates essential for mitotic events such as nuclear envelope breakdown, chromosome condensation, spindle formation, and chromosome segregation. reactome.orguniprot.orgtandfonline.com The timely inactivation of CDK1 activity, primarily through the degradation of Cyclin B1, is necessary for the completion of mitosis and cytokinesis. sdbonline.orgtandfonline.com

Aberrant CDK1 Activity in Pathological Conditions, including Cancer

Given its central role in controlling cell division, dysregulation of CDK1 activity can contribute to uncontrolled cell proliferation, a hallmark of cancer. Overexpression of CDK1 and Cyclin B has been correlated with adverse prognosis in several tumor subtypes, including breast, colorectal, and lung cancers. tandfonline.com Aberrant CDK1 activity can promote tumorigenesis and has been identified as an important prognostic factor in some cancers, such as ovarian cancer. mdpi.comresearchgate.net Targeting CDK1 activity has therefore been proposed as a potential anti-tumor strategy. tandfonline.com

Overview of CDK Inhibitors as Therapeutic Agents

The critical involvement of CDKs in cancer has led to the development of small-molecule inhibitors targeting these kinases. CDK inhibitors aim to halt the uncontrolled proliferation of cancer cells by interfering with cell cycle progression. These inhibitors can be broadly classified based on their specificity, ranging from pan-CDK inhibitors that target multiple CDKs to selective inhibitors designed to target a specific CDK. Selective CDK inhibitors offer the potential for more targeted therapy with potentially fewer off-target effects.

Structure

3D Structure

Properties

IUPAC Name |

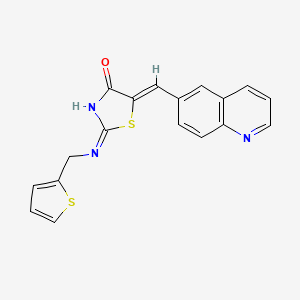

(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLMRFUGOINFDQ-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=NCC4=CC=CS4)S3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ro 3306 As a Selective Inhibitor of Cdk1 Activity

Molecular Basis of CDK1 Inhibition by RO-3306

The mechanism by which RO-3306 inhibits CDK1 involves its interaction with the enzyme at the molecular level. This interaction is characterized by an ATP-competitive inhibition mechanism. nih.govapexbt.combibliomed.orgpnas.orgresearchgate.net

ATP-Competitive Inhibition Mechanism

RO-3306 functions as an ATP-competitive inhibitor, meaning it competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of CDK1. nih.govapexbt.combibliomed.orgpnas.orgresearchgate.net By binding to the ATP pocket of CDK1, RO-3306 prevents ATP from binding, thereby inhibiting the kinase activity of CDK1, which is essential for phosphorylating its substrates. nih.govbibliomed.orgpnas.orgresearchgate.netbibliomed.org Although the crystal structure of human CDK1 had not been resolved in early studies, the high degree of structural homology (86%) between the ATP-binding domains of CDK1 and CDK2 allowed for the modeling of RO-3306 binding using the CDK2 structure. nih.govpnas.orgresearchgate.net Molecular docking experiments have positioned RO-3306 within the ATP-binding pocket of CDK2 in these models. nih.govpnas.orgresearchgate.net

Binding Affinity and Selectivity Profile for CDK1/Cyclin Complexes

RO-3306 exhibits distinct binding affinities for different CDK1/cyclin complexes and shows selectivity against other CDKs and a broader panel of kinases.

CDK1/Cyclin B1

RO-3306 inhibits the activity of the CDK1/cyclin B1 complex with a reported Ki value of 35 nM. nih.govapexbt.comtargetmol.combibliomed.orgpnas.orgresearchgate.netabcam.comselleckchem.com This indicates a relatively high binding affinity for this specific complex, which is crucial for the G2/M phase transition of the cell cycle. nih.govpnas.org

CDK1/Cyclin A

The binding affinity of RO-3306 for the CDK1/cyclin A complex is lower than that for CDK1/cyclin B1. The reported Ki value for CDK1/cyclin A is 110 nM. nih.govapexbt.comtargetmol.combibliomed.orgpnas.orgresearchgate.netabcam.comselleckchem.com

Table 1: Binding Affinities (Ki) of RO-3306 for CDK1/Cyclin Complexes

| CDK/Cyclin Complex | Ki (nM) | Source |

| CDK1/Cyclin B1 | 35 | nih.govapexbt.comtargetmol.combibliomed.orgpnas.orgresearchgate.netabcam.comselleckchem.com |

| CDK1/Cyclin A | 110 | nih.govapexbt.comtargetmol.combibliomed.orgpnas.orgresearchgate.netabcam.comselleckchem.com |

Selectivity against CDK2/Cyclin E and CDK4/Cyclin D

RO-3306 demonstrates selectivity against CDK2/cyclin E and CDK4/cyclin D complexes. It shows nearly 10-fold selectivity relative to CDK2/cyclin E and greater than 50-fold selectivity relative to CDK4/cyclin D. nih.govtargetmol.combibliomed.orgpnas.orgresearchgate.net Reported Ki values are 340 nM for CDK2/cyclin E and over 2000 nM for CDK4/cyclin D. targetmol.comselleckchem.comselleckchem.com This selectivity profile is important as CDK2 and CDK4 are involved in earlier stages of the cell cycle (G1 and S phases). nih.gov

Table 2: Selectivity of RO-3306 against Related CDK Complexes

| CDK/Cyclin Complex | Ki (nM) | Selectivity vs. CDK1/Cyclin B1 | Source |

| CDK2/Cyclin E | 340 | ~10-fold | nih.govtargetmol.combibliomed.orgpnas.orgresearchgate.netselleckchem.com |

| CDK4/Cyclin D | >2000 | >50-fold | nih.govtargetmol.combibliomed.orgpnas.orgresearchgate.netselleckchem.com |

Selectivity against a Diverse Panel of Human Kinases

Beyond its selectivity among CDKs, RO-3306 has been shown to be selective against a diverse panel of other human kinases. It demonstrated greater than 15-fold selectivity against a panel of eight diverse human kinases in one study. nih.govtargetmol.comselleckchem.comresearchgate.nettebubio.com Additional non-CDK off-targets identified with lower binding affinities include PKCδ (Ki 318 nM), SGK (Ki 497 nM), and ERK (Ki 1980 nM). selleckchem.comguidetomalariapharmacology.org This broader selectivity profile suggests that RO-3306's effects are primarily mediated through CDK1 inhibition. nih.govresearchgate.net

Table 3: Selectivity of RO-3306 against a Diverse Kinase Panel

| Kinase | Ki (nM) | Selectivity vs. CDK1/Cyclin B1 | Source |

| PKCδ | 318 | ~9-fold | selleckchem.comguidetomalariapharmacology.org |

| SGK | 497 | ~14-fold | selleckchem.comguidetomalariapharmacology.org |

| ERK | 1980 | ~57-fold | selleckchem.comguidetomalariapharmacology.org |

| Diverse Panel (8 kinases) | >525 (estimated from >15-fold selectivity vs Ki 35nM) | >15-fold | nih.govtargetmol.comselleckchem.comresearchgate.nettebubio.com |

Computational Modeling of RO-3306 Binding to CDK1 ATP Pocket

Computational modeling studies have been conducted to understand how RO-3306 interacts with the ATP-binding pocket of CDK1. Although the crystal structure of CDK1 was not available at the time of some studies, the high degree of primary structure homology (86%) between the ATP-binding domains of CDK1 and CDK2 allows for modeling of compound binding using the CDK2 structure. nih.govresearchgate.net Molecular docking experiments have positioned RO-3306 within the ATP-binding pocket of CDK2, providing a presumed model for its interaction with CDK1. nih.govresearchgate.net These models are crucial for understanding the molecular basis of RO-3306's ATP-competitive inhibition and its selectivity profile.

Impact of RO-3306 on Cellular Processes

The inhibition of CDK1 activity by RO-3306 has significant consequences for cellular processes, particularly the cell cycle.

Induction of G2/M Cell Cycle Arrest

A key effect of RO-3306 is the induction of a reversible cell cycle arrest at the G2/M border. merckmillipore.comsigmaaldrich.combibliomed.orgcaymanchem.compnas.orgtandfonline.comnih.govrndsystems.comwikipedia.orgresearchgate.net CDK1 activity is essential for the transition from the G2 phase to mitosis (M phase). nih.govpnas.orglife-science-alliance.org By inhibiting CDK1, RO-3306 prevents cells from entering mitosis, causing them to accumulate in the G2 phase. pnas.orgtandfonline.comnih.govwikipedia.orglife-science-alliance.org This G2/M arrest has been observed in various human cell lines, including cancer cell lines such as HCT116, SW480, HeLa, RKO, SJSA, MDA-MB-435, DU145, and HepG2 cells. bibliomed.orgpnas.orgresearchgate.net

Studies have shown that treatment with RO-3306 leads to a significant increase in the percentage of cells in the G2 phase. For example, treatment of HepG2 cells with 5 µM RO-3306 for 24 hours induced a G2/M cell cycle phase arrest. bibliomed.org In RPE1 cells, treatment with 3-6 µM RO-3306 resulted in a high percentage of cells in the G2 phase, with 6 µM predominantly arresting cells in early G2. life-science-alliance.org However, high concentrations, such as 10 µM in RPE1 cells, can lead to arrest in the G1 phase, suggesting potential inhibition of other CDKs at higher doses. life-science-alliance.org

Reversibility of Cell Cycle Arrest

A significant characteristic of the cell cycle arrest induced by RO-3306 is its reversibility. merckmillipore.comsigmaaldrich.combibliomed.orgcaymanchem.compnas.orgresearchgate.net Short-term treatment with RO-3306, typically up to 20 hours, results in a fully reversible G2/M arrest. merckmillipore.comsigmaaldrich.compnas.org Upon removal of the inhibitor, cells can re-enter the cell cycle and progress through mitosis and subsequent phases. pnas.org Studies have demonstrated that cells released from an RO-3306 block can rapidly enter mitosis. pnas.orgtandfonline.comnih.gov For instance, HCT116 cells released from an 18-hour RO-3306 block showed the appearance of mitotic cells as early as 10 minutes after drug removal, with a peak between 30 and 40 minutes. pnas.org This reversibility is crucial for its application in cell cycle studies. Prolonged exposure to RO-3306 (typically >48 hours) can lead to apoptotic cell death, particularly in proliferating cancer cells. merckmillipore.comsigmaaldrich.comcaymanchem.com

Synchronization of Cell Populations for Cell Cycle Studies

The reversible G2/M arrest induced by RO-3306 makes it a valuable tool for synchronizing cell populations. bibliomed.orgcaymanchem.comresearchgate.nettandfonline.comnih.govwikipedia.org Achieving synchronized cell populations, where a large percentage of cells are in the same phase of the cell cycle, is essential for studying stage-specific cellular events. tandfonline.comwikipedia.org Unlike some traditional synchronization methods that may involve complex multi-step protocols or toxic agents like microtubule poisons, RO-3306 offers a single-step protocol that can synchronize a high percentage of cycling cells, including cancer cells, in the G2 phase. tandfonline.comnih.govwikipedia.org

A single-step protocol using RO-3306 can synchronize over 95% of cycling cancer cells in the G2 phase. tandfonline.comnih.gov Cells arrested by RO-3306 rapidly enter mitosis after the inhibitor is removed, allowing for the isolation of mitotic cells without the use of microtubule poisons. tandfonline.comnih.gov This provides a healthier population of mitotic cells for further study. pnas.orgtandfonline.com This synchronization capability has greatly facilitated the study of critical biochemical processes occurring during cell cycle progression. tandfonline.com

Table: Key Characteristics of RO-3306 Inhibition

| Target Complex | Ki (nM) | Selectivity Ratio (vs. CDK1/Cyclin B1) |

| CDK1/Cyclin B1 | 35 | 1x |

| CDK1/Cyclin A | 110 | ~3x |

| CDK2/Cyclin E | 340 | ~10x |

| CDK4/Cyclin D | ≥ 2000 | >50x |

| PKCδ | 318 | ~9x |

| SGK | 497 | ~14x |

Note: Ki values are approximate and may vary slightly depending on the specific assay conditions and source. merckmillipore.comsigmaaldrich.combibliomed.orgcaymanchem.com

Table: Cell Cycle Arrest and Reversibility by RO-3306

| Cell Line | RO-3306 Concentration | Treatment Duration | Observed Effect | Reversibility | Source |

| HepG2 | 5 µM | 24 hours | G2/M cell cycle arrest | Not specified | bibliomed.org |

| HCT116, SW480, HeLa | 9 µM | 20 hours | Reversible G2/M arrest | Fully reversible | pnas.orgresearchgate.net |

| HCT116 | 9 µM | 18 hours | G2 arrest, synchronous entry into mitosis after release | Fully reversible | pnas.org |

| RKO, SJSA, MDA-MB-435, DU145 | Not specified | Not specified | Arrested and synchronously entered mitosis after treatment | Reversible | pnas.org |

| RPE1 | 3-6 µM | 24 hours | G2 phase arrest (up to ~60%) | Not specified | life-science-alliance.org |

| RPE1 | 10 µM | 24 hours | G1 phase arrest | Not specified | life-science-alliance.org |

| Various Cancer Cells | Not specified | Short-term | >95% synchronization in G2 phase | Reversible | tandfonline.comnih.govwikipedia.org |

| Proliferating Cancer Cells | >48 hours | Prolonged | Apoptotic cell death | Not applicable | merckmillipore.comsigmaaldrich.comcaymanchem.com |

Molecular and Cellular Mechanisms of Ro 3306 Induced Effects

Modulation of Cell Cycle Regulatory Proteins

RO-3306 exerts its effects on the cell cycle by modulating the expression and activity of several key regulatory proteins, primarily due to its inhibitory effect on CDK1.

Induction of p21 and p16 Expression (mRNA and protein levels)

Studies have shown that RO-3306 treatment leads to an increase in the expression of the cell cycle inhibitors p21 and p16 at both the mRNA and protein levels in various cancer cell lines, such as HepG2 hepatocarcinoma cells and ovarian cancer cells (OVCAR5 and SKOV3) bibliomed.orgmdpi.combibliomed.orgresearchgate.net. For instance, in HepG2 cells, RO-3306 treatment increased the mRNA expression of p21 and p16, which was further confirmed by Western blot analysis showing increased protein levels bibliomed.orgbibliomed.org. In ovarian cancer cells, Western blotting analysis demonstrated changes in p21 expression after 24 hours of treatment with RO-3306 mdpi.comresearchgate.net.

Effects on p53 Signaling Pathway

RO-3306 has been observed to affect the p53 signaling pathway. In p53 wild-type cells, RO-3306 treatment can lead to the activation of the p53 pathway, resulting in increased p53 and p21 protein levels oncotarget.comnih.govresearchgate.net. This induction of p53 by RO-3306 is considered an important molecular mechanism mediating both cell cycle arrest and apoptosis in cells with wild-type p53 bibliomed.org. However, in acute myeloid leukemia (AML) cells, while RO-3306 enhances downstream p53 signaling to promote apoptosis, it has also been reported to block p53-mediated induction of p21 and MDM2 nih.govmedchemexpress.com. Sensitivity to RO-3306 can be modulated by p53 status, with cells having functional p53 generally being more sensitive to RO-3306 treatment compared to those with reduced levels or impaired function of p53 oncotarget.comnih.govresearchgate.net.

Increased Expression of p27

In addition to p21 and p16, RO-3306 has also been shown to increase the expression of p27, another strong inhibitor of cell cycle progression, in ovarian cancer cell lines (OVCAR5 and SKOV3) mdpi.comresearchgate.net. Western immunoblotting results confirmed the increased expression of p27 after RO-3306 treatment mdpi.comresearchgate.net. Increased levels of p27 have been correlated with impaired lens fiber cell denucleation, suggesting a role for p27 in differentiation processes influenced by CDK1 inhibition arvojournals.org.

Impact on CDK1 Protein Levels and Phosphorylation

While RO-3306 is a potent inhibitor of CDK1 activity, studies have shown that it does not necessarily alter the total protein levels of CDK1 bibliomed.orgbibliomed.org. Furthermore, in some cell lines, RO-3306 did not affect the inhibitory phosphorylation of CDK1 on tyrosine 15 bibliomed.orgbibliomed.org. This suggests that RO-3306 primarily functions as an ATP-competitive inhibitor binding to the active site of CDK1 rather than affecting its expression or specific inhibitory phosphorylation sites regulated by kinases like Wee1/Myt1 or phosphatases like Cdc25 pnas.orgbibliomed.orgbibliomed.org. However, RO-3306 treatment does effectively suppress CDK1-mediated phosphorylation of its substrates in both tumor and normal cells nih.gov.

Effects on pRB Phosphorylation Status

The retinoblastoma protein (pRB) is a key substrate of cyclin-dependent kinases, including CDK4, CDK6, and CDK2, which phosphorylate pRB during the G1 phase, leading to its inactivation and progression through the cell cycle pnas.org. CDK1 is also known to phosphorylate pRB. Studies investigating the selectivity of RO-3306 in vivo examined the phosphorylation status of pRB residues Ser-795 and Ser-811, which are preferred substrates of CDK4 and CDK2, respectively pnas.orgnih.gov. In HeLa cells synchronized and then allowed to transition through G1 and S phase in the presence of RO-3306, the inhibitor did not prevent the phosphorylation of pRB on these serine residues pnas.orgnih.govresearchgate.net. This finding suggests that at concentrations that effectively block CDK1 function, RO-3306 does not significantly affect cellular CDK2 and CDK4 activity pnas.orgnih.govresearchgate.net. However, one study in neuroblastoma cell lines noted that RO-3306 did not affect pRb-phosphorylation at Ser 807/811, which is mainly governed by CDK4 nih.gov.

Activation of Apoptotic Pathways

RO-3306 is known to induce apoptosis in various cancer cell lines focusbiomolecules.combibliomed.orgrndsystems.com. This induction of apoptosis can occur independently of cell cycle arrest in some contexts nih.gov. RO-3306-induced apoptosis is often caspase-dependent, with activation of both caspase-8 and caspase-9 observed in some cell lines oncotarget.comnih.gov.

Studies in ovarian cancer cells have shown that RO-3306 increases the percentage of apoptotic cells in a dose-dependent manner mdpi.com. This was associated with the activation of cleaved caspase 3, 8, and 9 mdpi.comresearchgate.net. Furthermore, RO-3306 reduced the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1 and induced the expression of the pro-apoptotic protein Bax and cleaved PARP mdpi.comresearchgate.net. These results suggest that RO-3306 can induce apoptosis through both extrinsic and intrinsic mitochondrial apoptosis pathways in ovarian cancer cells mdpi.com.

In AML cells, RO-3306 has been shown to act cooperatively with the MDM2 inhibitor Nutlin-3 to induce mitochondrial apoptosis in a cell cycle-independent fashion bibliomed.orgnih.gov. RO-3306 downregulates antiapoptotic proteins like Bcl-2 and survivin and enhances downstream p53 signaling to promote apoptosis in AML rndsystems.comnih.govmedchemexpress.com.

Induction of Apoptosis in Cancer Cell Lines

RO-3306 has been demonstrated to induce apoptosis in a variety of cancer cell lines, including human hepatocarcinoma (HepG2), ovarian cancer (OVCAR5 and SKOV3), acute myeloid leukemia (AML), colon cancer, cervical cancer, and embryonal tumor cell lines. bibliomed.orgbibliomed.orgnih.govmdpi.comresearchgate.net Studies have shown a dose- and time-dependent induction of apoptosis upon treatment with RO-3306. For instance, treatment of HepG2 cells with 5 µM RO-3306 for 48 hours resulted in a significant increase in apoptotic cells compared to control cells. bibliomed.org In ovarian cancer cells (OVCAR5 and SKOV3), treatment with increasing concentrations of RO-3306 (0.5, 5, and 25 µM) for 16 hours led to a dose-dependent increase in Annexin V-positive apoptotic cells. mdpi.com Specifically, 25 µM RO-3306 treatment increased the apoptotic cell population by 18.01% in OVCAR5 cells and 23.44% in SKOV3 cells compared to untreated cells. mdpi.com

The induction of apoptosis by RO-3306 is considered a key mechanism contributing to its anti-tumor effects. bibliomed.orgbibliomed.orgmdpi.com Research indicates that RO-3306 enhances downstream p53 signaling to promote apoptosis, particularly in cancer cells with intact p53 pathways. nih.gov

Here is a summary of apoptosis induction data in selected cell lines:

| Cell Line | RO-3306 Concentration | Treatment Duration | Observed Effect (vs Control) | Reference |

| HepG2 | 5 µM | 48 hours | ~70% increase in apoptotic cells | bibliomed.org |

| OVCAR5 | 25 µM | 16 hours | 18.01% increase in apoptotic cells | mdpi.com |

| SKOV3 | 25 µM | 16 hours | 23.44% increase in apoptotic cells | mdpi.com |

Activation of Caspases (Caspase 3, 8, 9)

A critical aspect of RO-3306-induced apoptosis is the activation of caspases, particularly caspase-3, caspase-8, and caspase-9. mdpi.comresearchgate.net These cysteine proteases play a central role in the execution phase of apoptosis. Studies have shown that RO-3306 treatment leads to increased activity of these caspases in various cancer cell lines. mdpi.comresearchgate.net

In ovarian cancer cells (OVCAR5 and SKOV3), treatment with RO-3306 for 14 hours resulted in enhanced cleaved caspase-3, caspase-8, and caspase-9 activities in a dose-dependent manner. mdpi.com For instance, treatment with 25 µM RO-3306 increased cleaved caspase-3 activity by 1.29 times, caspase-8 activity by 0.33 times, and caspase-9 activity by 0.27 times in OVCAR5 cells compared to control cells. mdpi.com Similar increases were observed in SKOV3 cells. mdpi.com

Activation of both caspase-8 and caspase-9 upon RO-3306 treatment has also been observed in embryonal tumor cell lines, with the highest activation noted in p53 mutated cell lines. researchgate.netoncotarget.com The involvement of caspases in RO-3306-induced apoptosis is further supported by experiments where co-treatment with a pan-caspase inhibitor significantly reduced the apoptotic response. researchgate.netoncotarget.com

Data on Caspase Activation by RO-3306:

| Cell Line | RO-3306 Concentration | Treatment Duration | Increase in Cleaved Caspase 3 Activity (vs Control) | Increase in Cleaved Caspase 8 Activity (vs Control) | Increase in Cleaved Caspase 9 Activity (vs Control) | Reference |

| OVCAR5 | 25 µM | 14 hours | 1.29 times | 0.33 times | 0.27 times | mdpi.com |

| SKOV3 | 25 µM | 14 hours | 1.16 times | 0.29 times | 0.35 times | mdpi.com |

Modulation of Pro- and Anti-Apoptotic Proteins

RO-3306 influences the balance between pro-apoptotic and anti-apoptotic proteins, shifting it towards a pro-apoptotic state. This modulation is a key component of its mechanism for inducing cell death.

Downregulation of Bcl-2 and Survivin

Several studies have reported that RO-3306 treatment leads to the downregulation of anti-apoptotic proteins, including Bcl-2 and Survivin. nih.govmdpi.comrndsystems.com This downregulation contributes to the increased susceptibility of cancer cells to apoptosis. In acute myeloid leukemia (AML) cells, RO-3306 downregulated the expression of both Bcl-2 and Survivin proteins. nih.gov Similarly, in ovarian cancer cells (OVCAR5 and SKOV3), treatment with RO-3306 for 24 hours decreased the expression of Bcl-2 in a dose-dependent manner. mdpi.com

Increased Expression of Bax and Cleaved PARP

Conversely, RO-3306 has been shown to induce the expression of pro-apoptotic proteins like Bax and promote the cleavage of PARP (Poly (ADP-ribose) polymerase), a marker of apoptosis execution. nih.govmdpi.comresearchgate.net Increased expression of Bax is associated with the mitochondrial apoptotic pathway. nih.gov Cleaved PARP is a substrate of activated caspases, particularly caspase-3. researchgate.net

In ovarian cancer cells (OVCAR5 and SKOV3), treatment with RO-3306 for 24 hours increased the expression of Bax and cleaved PARP. mdpi.com This finding suggests the activation of the apoptotic cascade culminating in PARP cleavage. In AML cells, RO-3306 enhanced p53-mediated Bax activation. nih.gov

Decreased Expression of Mcl-1

Another anti-apoptotic protein downregulated by RO-3306 is Mcl-1 (Myeloid cell leukemia-1). mdpi.comresearchgate.net Decreased levels of Mcl-1 further contribute to the pro-apoptotic environment created by RO-3306. In ovarian cancer cells (OVCAR5 and SKOV3), RO-3306 treatment for 24 hours decreased Mcl-1 expression in a dose-dependent manner. mdpi.com

Enhancement of Mitochondrial Apoptosis

RO-3306 has been shown to enhance mitochondrial apoptosis, a major intrinsic pathway of programmed cell death. nih.govmdpi.comselleckchem.com This pathway is characterized by the release of pro-apoptotic factors from the mitochondria into the cytoplasm, leading to caspase activation.

RO-3306's ability to downregulate anti-apoptotic proteins like Bcl-2 and Mcl-1 and upregulate pro-apoptotic proteins like Bax contributes to the permeabilization of the mitochondrial outer membrane, a key event in mitochondrial apoptosis. nih.govmdpi.com This permeabilization facilitates the release of cytochrome c and other factors that activate the caspase cascade, starting with caspase-9. mdpi.com

Ro-3306 is a selective, ATP-competitive small-molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) tocris.comfishersci.nlpnas.orgrndsystems.commedchemexpress.com. It primarily targets the CDK1/Cyclin B1 complex, exhibiting significantly higher selectivity for this complex compared to CDK2/Cyclin E and CDK4/Cyclin D tocris.compnas.orgrndsystems.com. This selective inhibition leads to a reversible arrest of proliferating human cells at the G2/M phase border of the cell cycle pnas.orgbibliomed.orgnih.govbibliomed.orgresearchgate.netlife-science-alliance.org. Beyond its role in cell cycle arrest, Ro-3306 influences gene expression and impacts mitotic processes and chromosome dynamics.

Regulation of Chromosome Condensation (e.g., Phospho-histone H3)

Effects on DNA Replication and Origin Licensing

RO-3306, a selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), has been shown to significantly impact DNA replication and origin licensing, primarily through its effects on CDK1 activity during the cell cycle. CDK1 is a crucial regulator of the transition from G2 phase to mitosis and plays a vital role in preventing premature replication origin licensing before mitosis is complete. nih.govpnas.orgresearchgate.net

Studies have demonstrated that inhibiting CDK1 activity with RO-3306 can force cells to exit mitosis without undergoing cell division. nih.govpnas.orgresearchgate.net This premature mitotic exit, induced by the loss of CDK1 activity, is accompanied by the loading of Minichromosome Maintenance (MCM) proteins, such as Mcm2, onto chromatin. nih.govpnas.orgresearchgate.net MCM proteins are essential components of the pre-replication complex (pre-RC) and their loading onto DNA origins during G1 phase is a critical step in the process of origin licensing, making origins competent for replication firing in S phase. nih.govresearchgate.netbiorxiv.org In normal cycling cells, origin licensing typically occurs after the completion of mitosis. nih.govpnas.orgresearchgate.net However, treatment with RO-3306 allows origin licensing to occur even in the absence of cell division, particularly in cells that were arrested in prometaphase. nih.govpnas.orgresearchgate.net

Research using nocodazole-arrested prometaphase HeLa cells treated with RO-3306 revealed the association of pre-RC components, including Orc2, Cdc6, and Mcm2, with chromatin. nih.govpnas.orgresearchgate.net While Orc2 association with chromatin did not change significantly, Mcm2 showed a rapid transition from the soluble fraction to chromatin upon CDK1 inhibition. nih.govpnas.orgresearchgate.net Cdc6, although associated with chromatin in mitotic cells, disappeared concurrently with Mcm2 loading, suggesting its degradation upon mitotic exit, consistent with established regulatory mechanisms. nih.govpnas.orgresearchgate.net

Despite having a G2 chromosome content, cells treated with RO-3306 were found to be competent to initiate a new round of DNA replication. nih.govpnas.orgresearchgate.net These cells entered S phase, albeit with a delay compared to control cells, indicating that RO-3306 treatment permits successful origin licensing outside the normal cell cycle sequence. nih.govpnas.orgresearchgate.net This suggests that CDK1 activity is both necessary and sufficient for preventing replication origin licensing before the completion of mitosis. nih.govpnas.org

Further research has explored the interplay between CDK1 activity and other factors in regulating DNA replication and origin licensing. CDK1, along with CDK2, contributes to the phosphorylation of proteins involved in DNA replication. oncotarget.com Inhibition of CDK1 with RO-3306 has been shown to increase the abundance of key mediators of replication origin licensing, such as ORC1 and CDT1, which likely contributes to observed DNA re-replication phenotypes in a subset of treated cells. elifesciences.org Specifically, RO-3306 treatment can increase the ratio of CDT1 to Geminin, a balance normally maintained to prevent re-replication in G2 phase. elifesciences.org These findings indicate that CDK1 activity normally helps prevent premature licensing in G2. elifesciences.org

While RO-3306 is primarily known as a selective CDK1 inhibitor, some studies suggest it may also inhibit CDK2 at certain concentrations in cellular contexts, which could contribute to its effects on DNA replication. oncotarget.com CDK2 activity is also involved in DNA replication initiation and origin licensing inhibition during S phase. nih.gov

Short-term exposure to RO-3306 has been reported to trigger a replication-associated DNA damage response (DDR), characterized by the formation of γH2AX and RPA foci, and RPA hyperphosphorylation. oncotarget.comnih.gov This DDR is associated with a disruption of replication fork progression and can lead to genome instability. oncotarget.comnih.gov

The ability of RO-3306 to induce origin licensing in the absence of cell division and its impact on the abundance and regulation of replication licensing factors highlight the critical role of CDK1 in controlling the timing and fidelity of DNA replication initiation within the cell cycle. nih.govpnas.orgresearchgate.netelifesciences.org

Here is a summary of key findings regarding the effects of RO-3306 on replication origin licensing:

| Treatment Conditions | Observed Effect on Origin Licensing / Replication Factors | Key Proteins/Processes Affected | Source |

| RO-3306 treatment of nocodazole-arrested cells | Permits successful origin licensing | Mcm2 loading onto chromatin, Entry into S phase | nih.govpnas.orgresearchgate.net |

| CDK1 inhibition by RO-3306 | Increased abundance of ORC1 and CDT1 | Regulation of origin licensing factors, CDT1/Geminin ratio | elifesciences.org |

| Short-term exposure to RO-3306 | Triggers replication-associated DNA damage response | γH2AX and RPA foci formation, RPA hyperphosphorylation, Replication fork progression | oncotarget.comnih.gov |

| RO-3306 treatment (in context of ATR/CHK1 inhibition) | Reduced phosphorylation of H2AX, decreased PARP cleavage | DNA damage response, CDK1/2 activity | aacrjournals.org |

Preclinical Efficacy of Ro 3306 in Cancer Research Models

Anti-Proliferative Effects in Diverse Cancer Cell Lines

RO-3306 has been shown to inhibit cell proliferation in a concentration-dependent manner across a range of cancer cell lines. researchgate.netnih.govoncotarget.comresearchgate.netresearchgate.netnih.gov Studies have reported decreased cell viability in neuroblastoma cell lines, with IC50 values ranging between 1.3 μM and 4 μM. oncotarget.comresearchgate.netnih.gov In ovarian cancer, RO-3306 inhibited proliferation in cell lines such as Hey, PA-1, IGROV1, OVCAR5, and SKOV3, with IC50 values reported as 10.15 µM, 7.24 µM, 13.89 µM, 8.74 µM, and 16.92 µM, respectively. nih.govresearchgate.net Hepatocellular carcinoma cell lines, including HepG2 and MHCC97H, also showed inhibited proliferation upon treatment with RO-3306. bibliomed.orgnih.gov Additionally, RO-3306 effectively blocked the proliferation of colorectal cancer cell lines HCT116 and SW480. selleckchem.compnas.org

Inhibition of Colony Formation

A key indicator of a cell's ability to undergo sustained proliferation is its capacity to form colonies. RO-3306 has been demonstrated to reduce colony formation in various cancer cell types. bibliomed.orgCurrent time information in Washington, DC, US.nih.gov In ovarian cancer cell lines OVCAR5 and SKOV3, RO-3306 significantly reduced colony formation after treatment. nih.govresearchgate.net For instance, treatment with 25 µM RO-3306 reduced colony formation in OVCAR5 and SKOV3 cells by 66.12% and 52.5%, respectively. nih.gov Studies in hepatocellular carcinoma HepG2 cells also confirmed that RO-3306 inhibited colony formation. bibliomed.org Furthermore, RO-3306 suppressed colony formation in colorectal cancer cell lines RKO and HT29, and in osteosarcoma cells. researchgate.netaacrjournals.org

Differential Sensitivity in Cancer Cells versus Non-Tumorigenic Cells

Investigations have explored the differential sensitivity of cancer cells compared to non-tumorigenic cells when exposed to RO-3306. Some studies suggest that cancer cells exhibit greater sensitivity or undergo more significant apoptosis induction than their non-tumorigenic counterparts. researchgate.netresearchgate.netfishersci.nlthno.org For example, in neuroblastoma studies, non-tumorigenic NHDF cells were found to be more resistant to RO-3306 than neuroblastoma cell lines. oncotarget.comresearchgate.netnih.gov Similarly, RO-3306 appeared to be more proapoptotic in colon cancer cell lines (HCT116 and SW480) compared to immortalized non-tumorigenic breast epithelial cell lines (MCF10A and MCF12A). selleckchem.compnas.org After 72 hours of exposure to 9 µM RO-3306, Annexin V staining revealed a substantially larger apoptotic fraction in the cancer cell lines (30–40%) compared with non-transformed cells (approximately 10%). pnas.org However, other research indicates that the effects of CDK1 inhibition are not exclusively limited to tumor cells and can reduce viability in non-cancer cells when they are proliferating. nih.gov While RO-3306 caused a G2/M arrest in both tumor and normal cells, normal cells were less sensitive under certain culture conditions where they remained predominantly in G1 phase. nih.gov When inhibiting CDK1 a day after plating, when normal cells were going through G2/M phase, their clonogenic survival was reduced both with and without radiation. nih.gov

Investigation in Specific Cancer Types

Preclinical research has delved into the effects of RO-3306 in specific cancer types, providing valuable insights into its potential therapeutic applications.

Ovarian Cancer (OVCAR5, SKOV3, KpB mouse model)

In ovarian cancer, RO-3306 has shown significant anti-tumorigenic effects in both cell lines and in vivo models. In OVCAR5 and SKOV3 cell lines, RO-3306 inhibited cell proliferation, induced apoptosis and cellular stress, and reduced cell migration. researchgate.netnih.govnih.govresearchgate.netresearchgate.net RO-3306 treatment caused cell cycle arrest in the G2 phase in these cells. researchgate.net Apoptosis induction was evidenced by increased Annexin V staining and enhanced cleaved caspase 3, 8, and 9 activities. researchgate.net Treatment also increased the expression of pro-apoptotic protein Bax and cleaved PARP while decreasing anti-apoptotic proteins MCL-1 and Bcl-2. researchgate.net Cellular stress was indicated by increased intracellular ROS production and reduced mitochondrial membrane potential, along with increased expression of stress-related proteins like PERK, BiP, ATF4, CHOP, Calnexin, and PDI. researchgate.netresearchgate.net

Studies utilizing the KpB genetically engineered mouse model of high-grade serous ovarian cancer demonstrated that treatment with RO-3306 for four weeks resulted in a significant decrease in tumor weight and volume under both obese and lean conditions. researchgate.netnih.govnih.gov This was accompanied by a decrease in the expression of Ki-67 (a proliferation marker) and Bcl-xL (an anti-apoptotic protein), and an increase in the expression of BiP (a marker of endoplasmic reticulum stress) in ovarian tumors. nih.gov RO-3306 reduced tumor weight by 71.25% in obese mice and by 73.76% in lean mice compared to controls. nih.gov

Hepatocellular Carcinoma (HepG2 cells)

Research in hepatocellular carcinoma, particularly using HepG2 cells, has highlighted the anti-cancer effects of RO-3306. RO-3306 treatment significantly reduced cell viability and inhibited colony formation in HepG2 cells. bibliomed.orgCurrent time information in Washington, DC, US. It also induced a G2/M cell cycle arrest and promoted apoptosis in these cells. bibliomed.org Mechanistically, RO-3306 treatment in HepG2 cells increased the mRNA expression of cell cycle inhibitors p21 and p16, and tumor necrosis factor (TNF), while downregulating the expression of tissue inhibitor of metalloproteinase 3 (TIMP3). bibliomed.org Protein levels of p53, p21, and p16 were also increased. bibliomed.org

Furthermore, RO-3306 has been investigated in combination therapies for hepatocellular carcinoma. In a preclinical model, combining the CDK1 inhibitor RO-3306 with sorafenib (B1663141) enhanced the efficacy of sorafenib by targeting cancer stem cells and blocking the CDK1/PDK1/β-Catenin signaling pathway. thno.orgmdpi.com This combination led to a synergistic antitumor growth effect in PDX tumor models, decreased liver cancer stem cell stemness, suppressed EMT, and showed anti-metastasis potential. thno.orgmdpi.com Another study in HepG2 and MHCC97H cells indicated a synergistic effect of RO-3306 in combination with si-TACC3, leading to synergistically inhibited cell proliferation and migration, and induced G2 cell cycle arrest and apoptosis. nih.gov

Neuroblastoma

RO-3306 has shown efficacy in preclinical models of neuroblastoma, a pediatric cancer. It causes a significant reduction of cell viability and induces apoptosis in neuroblastoma cell lines. oncotarget.comnih.govnih.gov Sensitivity to RO-3306 in neuroblastoma cells appears to be modulated by p53 status, with cells having normal p53 status being more sensitive compared to those with reduced levels or impaired function of p53. oncotarget.comresearchgate.netnih.gov IC50 values in neuroblastoma cell lines ranged between 1.3 μM and 4 μM. oncotarget.comresearchgate.netnih.gov In a chick embryo model, RO-3306 reduced tumor cell proliferation and decreased hypoxia-preconditioning-driven metastasis. nih.gov

Colon Cancer (HCT116, SW480 cells)

RO-3306 has demonstrated efficacy in colon cancer cell lines, specifically HCT116 and SW480 cells. Treatment with RO-3306 for 20 hours leads to a complete block of the cell cycle in the G2/M phase in HCT116, SW480, and HeLa cells. selleckchem.comtargetmol.com The proliferation of both HCT116 and SW480 cells is effectively blocked by RO-3306. selleckchem.comtargetmol.com RO-3306 appears to be more proapoptotic in these cancer cell lines (HCT116 and SW480) compared to non-tumorigenic cells (MCF 10A and MCF 12A). selleckchem.com

Studies have also investigated the synergistic effects of RO-3306 in combination with other inhibitors in colorectal cancer cells. Dual inhibition of CDK1 (by RO-3306) and HSP90 (by geldanamycin) synergistically suppresses the viability of HCT116 cells in both normoxia and hypoxia. nih.govresearchgate.net This combination treatment significantly increased the sub-G1 population in HCT116 cells, indicating induced apoptosis. nih.govresearchgate.net The enhanced inhibition of HIF1α by the combination treatment was observed in various colorectal cancer cell lines with different p53 statuses, including SW480 cells. nih.govresearchgate.net

Table 1: In Vitro Effects of RO-3306 on Colon Cancer Cells

| Cell Line | Effect Observed | Notes | Source |

| HCT116 | Cell cycle arrest (G2/M) | Complete block after 20h treatment | selleckchem.comtargetmol.com |

| HCT116 | Proliferation inhibition | Effectively blocked | selleckchem.comtargetmol.com |

| HCT116 | Apoptosis induction | More proapoptotic than in non-tumorigenic cells | selleckchem.com |

| HCT116 | Synergistic viability inhibition with geldanamycin | In normoxia and hypoxia | nih.govresearchgate.net |

| HCT116 | Increased sub-G1 population with geldanamycin | Indicates apoptosis induction | nih.govresearchgate.net |

| SW480 | Cell cycle arrest (G2/M) | Complete block after 20h treatment | selleckchem.comtargetmol.com |

| SW480 | Proliferation inhibition | Effectively blocked | selleckchem.comtargetmol.com |

| SW480 | Apoptosis induction | More proapoptotic than in non-tumorigenic cells | selleckchem.com |

| SW480 | Enhanced HIF1α inhibition with geldanamycin | Observed in cells with different p53 status | nih.govresearchgate.net |

Diffuse Large B-cell Lymphoma (DLBCL)

RO-3306 has shown promising effects in Diffuse Large B-cell Lymphoma (DLBCL) models. It acts as a potent inhibitor of cell proliferation and promotes apoptosis in DLBCL cells in vitro. postersessiononline.euresearchgate.net Studies have revealed that RO-3306 may enhance the therapeutic efficacy of ibrutinib (B1684441), a Bruton's tyrosine kinase inhibitor (BTKi), in DLBCL. postersessiononline.eunih.gov This enhanced sensitivity to BTKi was observed in both cellular models and mouse xenografts. postersessiononline.eunih.gov Mechanistically, RO-3306 suppresses the activity of the JAK2/STAT3 signaling pathway, which is implicated in BTKi resistance in DLBCL. postersessiononline.eunih.gov Western blot and immunofluorescence experiments showed that RO-3306 inhibited JAK2/STAT3 signaling, leading to the suppression of NF-κB and BCL-2, enhancement of BAX expression, and consequently affecting the survival, apoptosis, and drug sensitivity of DLBCL cells to Ibrutinib. postersessiononline.eu Elevated CDK1 levels are correlated with poor prognosis in patients with DLBCL, and RO-3306 curtails DLBCL cell growth and enhances cell death in vitro. nih.govresearchgate.net The proliferation of DLBCL cells was inhibited by RO-3306 in a concentration-dependent manner. nih.gov

Table 2: Effects of RO-3306 on DLBCL Cells

| Effect Observed | Notes | Source |

| Proliferation inhibition | Potent effect in vitro | postersessiononline.euresearchgate.net |

| Apoptosis promotion | Observed in vitro | postersessiononline.euresearchgate.net |

| Enhances sensitivity to ibrutinib | In cellular and xenograft models | postersessiononline.eunih.gov |

| Suppresses JAK2/STAT3 signaling | Leads to downstream effects on apoptosis and survival proteins | postersessiononline.eunih.gov |

| Curtails cell growth and enhances cell death | In vitro | nih.govresearchgate.net |

| Concentration-dependent proliferation inhibition | Observed in DLBCL cells | nih.gov |

Pancreatic Ductal Adenocarcinoma (PDAC)

In the context of Pancreatic Ductal Adenocarcinoma (PDAC), CDK1 inhibition by RO-3306 has shown therapeutic potential, particularly in combination with radiation therapy. RO-3306 treatment causes a substantial shift of cells into the G2/M phase and disrupts DNA repair post-radiation exposure, thereby enhancing radiosensitivity. researcher.life In vitro experiments demonstrated that CDK1 inhibition with RO-3306, in conjunction with radiation therapy, enhanced radiosensitivity in PDAC cells. researcher.lifeestro.org Treatment with RO-3306 reduced activated CDK1 and resulted in a 2-fold increase of DNA damage following radiation. estro.org Furthermore, RO-3306 treatment concurrent with radiation led to decreased clonogenic survival with increasing radiation dose. estro.org DNA repair markers and homologous recombination repair efficacy were both reduced following CDK1 inhibition. estro.org Targeting CDK1 has shown promising results for PDAC treatment in different preclinical models, where CDK1 inhibition induced cell cycle arrest in the G2/M phase and led to the induction of apoptosis. researchgate.net

Table 3: Effects of RO-3306 on PDAC Cells and Radiosensitivity

| Effect Observed | Notes | Source |

| Induces G2/M phase cell cycle arrest | Substantial shift observed | researcher.liferesearchgate.net |

| Disrupts DNA repair post-radiation | Enhances radiosensitivity | researcher.life |

| Enhances radiosensitivity in conjunction with radiation | Observed in vitro | researcher.lifeestro.org |

| Reduces activated CDK1 and increases DNA damage post-radiation | 2-fold increase in DNA damage | estro.org |

| Decreases clonogenic survival with radiation | Concentration-dependent effect | estro.org |

| Reduces DNA repair markers and HR repair efficacy | Following CDK1 inhibition | estro.org |

| Induces apoptosis | Observed in preclinical models | researchgate.net |

Endometrial Cancer

RO-3306 has been investigated as a potential therapeutic target for endometrioid endometrial cancer. It has been found to induce cell apoptosis and cause G2/M phase arrest of the cell cycle in endometrial cancer cells. nih.gov The human endometrial cancer cell line HEC-1-B, commonly used as a model, showed time-dependent and dose-dependent inhibition of growth and proliferation when treated with RO-3306. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) value of RO-3306 for HEC-1-B cells at 72 hours was reported as 7.87 µM. nih.govresearchgate.net RO-3306 also significantly suppressed the clone formation of HEC-1-B cells in vitro. researchgate.net High expression of CDK1 protein was found to be closely related to the poor prognosis of endometrial cancer patients, and RO-3306 was used to verify the function of CDK1 in endometrial cancer cells. nih.gov In Ishikawa cells, another endometrial cancer cell line, the IC50 of RO-3306 was 6.97 μmol/L. nih.gov Treatment with RO-3306 significantly decreased the migration ability and caused more apoptosis in Ishikawa cells in a concentration-dependent manner. nih.gov

Table 4: In Vitro Effects of RO-3306 on Endometrial Cancer Cells

| Cell Line | Effect Observed | IC50 (72h) | Notes | Source |

| HEC-1-B | Growth and proliferation inhibition | 7.87 µM | Time and dose-dependent | nih.govresearchgate.net |

| HEC-1-B | Colony formation inhibition | Not specified | Significant suppression | researchgate.net |

| HEC-1-B | Apoptosis induction | Not specified | Observed | nih.gov |

| HEC-1-B | G2/M phase cell cycle arrest | Not specified | Observed | nih.gov |

| Ishikawa | Proliferation inhibition | 6.97 μmol/L | Measured by CCK-8 assay | nih.gov |

| Ishikawa | Decreased migration ability | Not specified | Concentration-dependent | nih.gov |

| Ishikawa | Increased apoptosis | Not specified | Concentration-dependent | nih.gov |

Acute Myeloid Leukemia (AML)

RO-3306 has demonstrated activity in Acute Myeloid Leukemia (AML) models. It induces G2/M phase cell cycle arrest and apoptosis in AML cells. fishersci.nltocris.com RO-3306 downregulates the expression of antiapoptotic proteins such as Bcl-2 and survivin and enhances downstream p53 signaling in AML. fishersci.nltocris.comnih.gov Studies have shown that RO-3306 enhances Nutlin-induced p53-mediated Bax conformational changes and apoptosis in AML cells, independently of cell cycle phases. nih.gov RO-3306 cooperated with Nutlin-3 in reducing levels of the antiapoptotic proteins Bcl-2 and survivin. nih.gov Additionally, RO-3306 treatment blocked p53-mediated induction of MDM2 and antiapoptotic p21. nih.gov Knockdown of p53 in OCI-AML3 cells did not significantly affect their susceptibility to apoptosis induced by RO-3306, suggesting that p53 activity is dispensable for apoptosis induced by CDK1 inhibition in this context. nih.gov

Table 5: Effects of RO-3306 on AML Cells

| Effect Observed | Notes | Source |

| Induces G2/M phase cell cycle arrest | Observed | fishersci.nltocris.com |

| Induces apoptosis | Observed | fishersci.nltocris.com |

| Downregulates antiapoptotic proteins (Bcl-2, survivin) | Observed | fishersci.nltocris.comnih.gov |

| Enhances downstream p53 signaling | Observed | fishersci.nltocris.com |

| Enhances Nutlin-induced p53-mediated apoptosis | Independent of cell cycle phase | nih.gov |

| Cooperates with Nutlin-3 to reduce Bcl-2 and survivin | Observed | nih.gov |

| Blocks p53-mediated induction of MDM2 and p21 | Observed | nih.gov |

Effects on Cancer Stem Cells (CSCs)

RO-3306 has been shown to target cancer stem cells (CSCs) in various cancer types. In a preclinical model of hepatocellular carcinoma, blocking CDK1 signaling by RO-3306 increased the efficacy of sorafenib treatment by targeting CSCs. thno.orgresearchgate.net RO-3306 alone or in combination with sorafenib inhibited hepatocellular carcinoma CSC proliferation and self-renewal. thno.orgresearchgate.net The combined therapy particularly illustrated a synergistic effect in suppressing cancer proliferation and self-renewal ability in sphere formation assays. thno.orgresearchgate.net RO-3306 and sorafenib combinatorial treatment decreased the CD90+ and EpCAM+ CSC subpopulations, as well as the expression of stemness-related genes Nanog and Sox2. thno.orgresearchgate.net RO-3306 demonstrated a more prominent targeted inhibition effect on CSCs than sorafenib, in line with the dramatically decreased level of stemness-related proteins Oct4, Sox2, and Nanog in the RO-3306 treatment. thno.org

In PDAC, targeting of CDK1 has shown potential to specifically target CSCs. researchgate.net PDAC CSCs are uniquely sensitive to CDK1 inhibition. researchgate.net In ovarian cancer, inducing G2/M arrest through CDK1 inhibition with RO-3306 was investigated in relation to cisplatin-induced increase in ALDH+ cells, a marker for CSCs. biorxiv.org

Table 6: Effects of RO-3306 on Cancer Stem Cells

| Cancer Type (Model) | Effect Observed on CSCs | Notes | Source |

| Hepatocellular Carcinoma (PDX model, 97H sphere cells) | Inhibits proliferation and self-renewal | Alone and in combination with sorafenib; synergistic effect observed with combination | thno.orgresearchgate.net |

| Hepatocellular Carcinoma (PDX model, 97H sphere cells) | Decreases CD90+ and EpCAM+ subpopulations | In combination with sorafenib | thno.orgresearchgate.net |

| Hepatocellular Carcinoma (PDX model, 97H sphere cells) | Decreases expression of stemness-related genes (Nanog, Sox2) | In combination with sorafenib | thno.orgresearchgate.net |

| Hepatocellular Carcinoma (PDX model, 97H sphere cells) | Decreases expression of stemness-related proteins (Oct4, Sox2, Nanog) | More prominent effect than sorafenib | thno.org |

| PDAC | Specifically targets CSCs | CSCs are uniquely sensitive to CDK1 inhibition | researchgate.net |

| Ovarian Cancer (OVSAHO and OVCAR5 cells) | Induces G2/M arrest | Investigated in relation to ALDH+ CSCs | biorxiv.org |

Impact on Tumor Growth in In Vivo Models

RO-3306 has demonstrated an impact on tumor growth in various in vivo cancer models.

In a preclinical model of hepatocellular carcinoma using PDX tumor models, RO-3306 treatment alone suppressed tumor growth by 75%. thno.orgresearchgate.net The combination of RO-3306 and sorafenib further suppressed tumor growth by 92%, showing a synergistic anticancer effect. thno.orgresearchgate.net The combined administration resulted in synergistic down-regulation of CDK1, PDK1, and β-Catenin, as well as concurrent decreases of pluripotency proteins Oct4, Sox2, and Nanog in PDX models. thno.orgresearchgate.net

In DLBCL, a xenograft tumor growth model using U2932 cells implanted in BALB/c mice showed that RO-3306 functions as a formidable agent in curtailing tumor growth. postersessiononline.eu Moreover, it was observed to amplify the inhibitory effects of ibrutinib synergistically in this model. postersessiononline.eu

Studies in a transgenic mouse model of ovarian cancer (KpB model) showed that treatment with RO-3306 for four weeks resulted in a significant decrease in tumor weight under both obese and lean conditions. nih.govresearchgate.netmdpi.com RO-3306 reduced tumor weight by 71.25% in obese mice and by 73.76% in lean mice compared to their controls. nih.gov The expression of Ki-67, a proliferation marker, was significantly reduced in the tumors of mice treated with RO-3306. nih.govmdpi.com RO-3306 also reduced Bcl-xL expression and increased Bip expression in tumors, suggesting inhibition of tumor growth via cellular stress and apoptotic pathways in vivo. nih.govmdpi.com

In xenograft models of endometrial cancer, subcutaneous tumor xenografts developed from HEC-1-B cells in BALB/c nude mice showed significantly blocked tumor growth with RO-3306 treatment. nih.govresearchgate.net The tumor weight of endometrial cancer grafts harvested at the end of the study in the RO-3306 treatment group was significantly lower than in the control group. nih.gov

In melanoma, pharmacological inhibition of the CCNB1/CDK1 complex with RO-3306 significantly suppressed melanoma growth in vivo by enhancing NK cell infiltration and increasing the cytotoxic activity of both NK cells and CD8+ T cells. mdpi.com

Table 7: Impact of RO-3306 on Tumor Growth in In Vivo Models

| Cancer Type (Model) | Effect on Tumor Growth | Notes | Source |

| Hepatocellular Carcinoma (PDX model) | Suppressed tumor growth (75% reduction) | Alone | thno.orgresearchgate.net |

| Hepatocellular Carcinoma (PDX model) | Synergistic tumor growth suppression (92% reduction) | In combination with sorafenib | thno.orgresearchgate.net |

| DLBCL (Xenograft model) | Curtails tumor growth | Alone | postersessiononline.eu |

| DLBCL (Xenograft model) | Amplifies inhibitory effects of ibrutinib synergistically | In combination with ibrutinib | postersessiononline.eu |

| Ovarian Cancer (Transgenic KpB model) | Significant decrease in tumor weight | Under obese and lean conditions | nih.govresearchgate.netmdpi.com |

| Ovarian Cancer (Transgenic KpB model) | Reduced Ki-67 expression in tumors | Indicates reduced proliferation | nih.govmdpi.com |

| Ovarian Cancer (Transgenic KpB model) | Reduced Bcl-xL and increased Bip expression in tumors | Suggests apoptosis induction | nih.govmdpi.com |

| Endometrial Cancer (Xenograft model) | Significantly blocked tumor growth | Observed with RO-3306 treatment | nih.govresearchgate.net |

| Endometrial Cancer (Xenograft model) | Significantly lower tumor weight | Compared to control group | nih.gov |

| Melanoma | Significantly suppressed melanoma growth | By enhancing NK cell infiltration and cytotoxic activity | mdpi.com |

Reduction of Tumor Volume and Weight

Preclinical studies have consistently shown that treatment with RO-3306 leads to a notable decrease in both the volume and weight of tumors across different cancer types.

In a transgenic mouse model of high-grade serous ovarian cancer (KpB model), treatment with RO-3306 for four weeks resulted in a significant decrease in tumor weight under both obese and lean conditions. researchgate.netnih.gov Specifically, RO-3306 reduced tumor weight by 71.25% in obese mice and by 73.76% in lean mice, relative to their respective control groups. nih.gov This indicates that the anti-tumor activity of RO-3306 was effective regardless of the obese or lean conditions in this model. nih.gov The treatment also significantly decreased tumor volume in these KpB mice. nih.govglpbio.com

Studies in gastrointestinal stromal tumors (GIST) xenograft and PDX models have also highlighted the efficacy of RO-3306 in reducing tumor burden. Treatment with RO-3306 was shown to reduce tumor growth in both imatinib-resistant and imatinib-sensitive GIST xenograft mouse models. aacrjournals.org In GIST PDX xenograft tumor mice treated with RO-3306, reductions in both tumor volume and tumor weight were observed after 30 days of treatment. aacrjournals.org

Furthermore, RO-3306 has been identified as a potent agent in curtailing tumor growth in mouse models of diffuse large B-cell lymphoma (DLBCL). postersessiononline.eu Assessment of tumor volume and weight by day 20 in these models demonstrated the inhibitory effects of RO-3306 on tumor development. postersessiononline.eu

The following table summarizes the observed reductions in tumor weight in the KpB mouse model of ovarian cancer:

| Cancer Model (Mouse) | Condition | Tumor Weight Reduction (%) | Source |

| KpB Ovarian Cancer | Obese | 71.25 | nih.gov |

| KpB Ovarian Cancer | Lean | 73.76 | nih.gov |

Effects on Tumor Biomarkers (e.g., Ki-67)

RO-3306's impact on tumor growth is closely linked to its effects on cellular proliferation markers, particularly Ki-67. Ki-67 is a well-established marker of cell proliferation, and its expression levels are often correlated with tumor growth rate. biorxiv.org

Beyond Ki-67, research has explored the effects of RO-3306 on other biomarkers. For instance, in melanoma, while not directly quantifying Ki-67 in tumors, studies have shown that CDK1, the target of RO-3306, interacts with proteins involved in tumor initiation. nih.gov Treatment with a CDK1 inhibitor like RO-3306 has been shown to lead to decreased protein levels of stemness markers such as UTF1, Oct3/4, and LEFTY1 in melanoma cells. nih.gov

CDK1 itself is a key regulator of the cell cycle and plays a role in the phosphorylation of Ki-67 and the regulation of mitotic progression. nih.gov Treatment with RO-3306 has been shown to reduce the phosphorylation of Ki-67. nih.gov These findings collectively underscore the role of RO-3306 in inhibiting cancer cell proliferation by influencing key cell cycle regulators and associated biomarkers like Ki-67.

Combination Therapeutic Strategies Involving Ro 3306

Mechanisms of Enhanced Efficacy in Combination Therapies

Sensitization to Apoptosis

RO-3306 has demonstrated the ability to sensitize cancer cells to apoptosis when used in combination with other agents. Studies have shown that CDK1 inhibition by RO-3306 can enhance the pro-apoptotic effects of DNA-damaging agents and other targeted therapies. For instance, incubation with RO-3306 has been shown to be more pro-apoptotic in tumor cells compared to normal cells. tandfonline.com Pre-clinical evidence suggests that targeting CDK1 can specifically sensitize tumor cells to DNA-damaging agents without significantly affecting normal epithelial cells. tandfonline.com

The combination of RO-3306 or dinaciclib (B612106) (another CDK inhibitor) with cobimetinib (B612205) (a MEK inhibitor) cooperatively enhanced apoptosis and reduced clonogenic survival in BRAF-mutant colorectal cancer cell lines. aacrjournals.org This sensitization to apoptosis was shown to be CASP8-dependent. aacrjournals.org Withdrawal of RO-3306 or dinaciclib restored procaspase-8 phosphorylation, suggesting that CDK1 inhibitors can induce apoptosis by reducing caspase-8 phosphorylation. aacrjournals.org

In breast cancer, the combined inhibition of CDK1 using RO-3306 and PARP inhibition resulted in significantly reduced cell growth in BRCA-proficient MDA-MB-231 cells compared to PARP inhibition alone. spandidos-publications.comnih.gov This enhanced sensitivity appeared to be mediated by sustained DNA damage and inefficient DNA repair, triggering mitochondrial-mediated apoptosis. spandidos-publications.comnih.gov Western blot analysis showed that while caspase-3 and PARP were modestly cleaved after treatment with either AZD2281 (a PARP inhibitor) or RO-3306 alone, the levels of cleaved fragments were prominent with the combination. spandidos-publications.com The combination also caused a more dramatic downregulation of the antiapoptotic protein Bcl-2 and upregulation of the proapoptotic protein Bax. spandidos-publications.com

In embryonal tumor models, RO-3306 induced cell death and an increase in G2 phase cells. oncotarget.com The induction of apoptosis by CDK1 inhibition depended on functional p53 signaling, while in cells with p53 inactivation or mutations, a significant G2 phase arrest was observed. oncotarget.com Activation of both caspase 8 and caspase 9 upon treatment with RO-3306 was observed, and this apoptotic response could be significantly reduced by co-administration of a pan-caspase inhibitor. oncotarget.com

RO-3306 has also been shown to enhance the apoptotic rate of diffuse large B-cell lymphoma (DLBCL) cells and increase their susceptibility to Bruton's tyrosine kinase inhibitors (BTKis) in both in vitro and xenograft models. patsnap.comnih.gov

Here is a summary of research findings on RO-3306 and apoptosis sensitization:

| Cancer Type | Combination Partner(s) | Observed Effect | Key Mechanism(s) Involved | Source |

| BRAF-mutant Colorectal Cancer | Cobimetinib (MEK inhibitor) | Enhanced apoptosis, reduced clonogenic survival. aacrjournals.org | CASP8-dependent apoptosis, reduction of caspase-8 phosphorylation. aacrjournals.org | aacrjournals.org |

| BRCA-proficient Breast Cancer | PARP inhibitor | Dramatically reduced cell growth, increased apoptosis. spandidos-publications.comnih.gov | Sustained DNA damage, inefficient DNA repair, mitochondrial-mediated apoptosis, increased Bax, decreased Bcl-2, cleavage of caspase-3 and PARP. spandidos-publications.comnih.gov | spandidos-publications.comnih.gov |

| Embryonal Tumors | N/A (RO-3306 alone) | Induced cell death and apoptosis. oncotarget.com | Caspase 8 and Caspase 9 activation. oncotarget.com | oncotarget.com |

| Diffuse Large B-cell Lymphoma | BTKis | Increased apoptotic rate, enhanced susceptibility to BTKis. patsnap.comnih.gov | Suppression of JAK2/STAT3 signaling (discussed in 5.2.2). patsnap.comnih.govpostersessiononline.eu | patsnap.comnih.gov |

| Non-small-cell lung cancer | DNA-damaging agents | Sensitized tumor cells to DNA-damaging agents without affecting normal cells. tandfonline.com | Not explicitly detailed in source snippet. | tandfonline.com |

| Pancreatic Ductal Adenocarcinoma | TRAIL | Sensitized cancer cells to TRAIL-induced apoptosis. mdpi.com | Crucial role of CDK1 in survival of proliferating cells. mdpi.com | mdpi.com |

Suppression of Resistance Pathways (e.g., JAK2/STAT3 signaling)

RO-3306 has been implicated in suppressing signaling pathways that contribute to therapeutic resistance. The JAK2/STAT3 pathway is one such pathway that has been shown to be modulated by RO-3306.

In diffuse large B-cell lymphoma (DLBCL), RO-3306 enhances the potency of BTKis by suppressing JAK2/STAT3 signaling. patsnap.comnih.govpostersessiononline.eu RNA-seq analyses suggested potential modulation of this cascade by RO-3306, which was further confirmed by diminished phosphorylation documented by western blotting. patsnap.comnih.govpostersessiononline.eu RO-3306 inhibited JAK2/STAT3 signaling, leading to the suppression of downstream targets such as NF-κB and BCL-2, while enhancing BAX expression, thereby affecting survival, apoptosis, and drug sensitivity of DLBCL cells to Ibrutinib (B1684441). postersessiononline.eu

The CCNB1/CDK1 complex has been shown to phosphorylate STAT3, activating the IL-6/STAT3 positive feedback loop, which can lead to upregulation of PD-L1 and resistance to NK cell-mediated cytotoxicity in melanoma. mdpi.com Treatment with RO-3306 led to CCNB1/CDK1 downregulation, accompanied by inhibited STAT3 activation and reduced PD-L1 expression. mdpi.com

Research on the JAK2/STAT3 pathway in chronic lymphocytic leukemia (CLL) has shown that this pathway is constitutively activated and contributes to CLL cell survival and ibrutinib resistance, even in the protective bone marrow microenvironment. researchgate.net While this source discusses JAK2/STAT3 inhibition in CLL generally, other sources link RO-3306 to JAK2/STAT3 suppression in other lymphomas, suggesting a potential area of investigation in CLL as well. patsnap.comnih.govpostersessiononline.eu

Here is a summary of findings on RO-3306 and suppression of resistance pathways:

| Resistance Pathway | Cancer Type | Observed Effect of RO-3306 | Key Mechanism(s) Involved | Source |

| JAK2/STAT3 | Diffuse Large B-cell Lymphoma | Suppressed JAK2/STAT3 signaling, diminished phosphorylation of JAK2 and STAT3, suppressed NF-κB and BCL-2, enhanced BAX, increased sensitivity to BTKis. patsnap.comnih.govpostersessiononline.eu | Direct or indirect inhibition of JAK2/STAT3 phosphorylation downstream of CDK1. patsnap.comnih.govpostersessiononline.eu | patsnap.comnih.govpostersessiononline.eu |

| JAK2/STAT3 | Melanoma | Inhibited STAT3 activation, reduced PD-L1 expression. mdpi.com | CCNB1/CDK1 complex phosphorylates STAT3, activating IL-6/STAT3 feedback loop; RO-3306 downregulates CCNB1/CDK1. mdpi.com | mdpi.com |

Downregulation of Oncogenic Pathways (e.g., NF-κB, β-Catenin/PDK1)

RO-3306 has been shown to influence several oncogenic signaling pathways, including NF-κB and the β-Catenin/PDK1 axis.

The NF-κB pathway plays a significant role in cancer development and progression, including in colon tumors. indexcopernicus.com CDK1 has been suggested to affect p62 phosphorylation, which in turn regulates the NF-κB pathway through IKKβ phosphorylation. nih.gov The NF-κB pathway is known to positively regulate MHC I expression. nih.gov Consistent with these findings, the CDK1 inhibitor RO-3306 downregulated NF-κB transcriptional activity in luciferase assays and correlated with a reduction in phospho-p62 and phospho-IKKβ in melanoma cells. nih.gov In glioblastoma, temozolomide (B1682018) (TMZ) induces CDK1 expression in an NF-κB-dependent manner. researchgate.net Targeted knockdown of CDK1 or chemical inhibition with RO-3306 potentiated the cytotoxic effect of TMZ, suggesting that targeting CDK1 may improve TMZ efficacy against glioblastoma. researchgate.net This indicates a complex relationship where NF-κB can upregulate CDK1, and inhibiting CDK1 can, in turn, affect NF-κB activity.

The β-Catenin/PDK1 pathway is another oncogenic pathway influenced by CDK1 inhibition. In hepatocellular carcinoma (HCC), the CDK1/PDK1/β-Catenin axis is activated and contributes to cancer stem cell characteristics and migration. dovepress.comnih.govresearchgate.netnih.gov Blocking this signaling by the CDK1 inhibitor RO-3306 increased the efficacy of sorafenib (B1663141) treatment by targeting cancer stem cells in a preclinical model of HCC. nih.govresearchgate.netnih.gov RO-3306, along with sorafenib, decreased tumor growth in PDX models. nih.gov Mechanistic studies showed that silencing CDK1 with shRNA and treatment with RO-3306 combined with sorafenib abolished oncogenic function via downregulating CDK1, with downstream PDK1 and β-Catenin inactivation. nih.govresearchgate.netnih.gov Decreased CDK1/PDK1/β-Catenin was associated with suppression of epithelial mesenchymal transition (EMT). nih.govresearchgate.netnih.gov The combination treatment could overcome sorafenib resistance in HCC PDX models. nih.govresearchgate.netnih.gov

Here is a summary of findings on RO-3306 and downregulation of oncogenic pathways:

| Oncogenic Pathway | Cancer Type | Observed Effect of RO-3306 | Key Mechanism(s) Involved | Source |

| NF-κB | Melanoma | Downregulated NF-κB transcriptional activity, reduced phospho-p62 and phospho-IKKβ. nih.gov | CDK1 affects p62 phosphorylation, which regulates NF-κB via IKKβ phosphorylation. nih.gov | nih.gov |

| NF-κB | Glioblastoma | Potentiated the cytotoxic effect of temozolomide. researchgate.net | Counteracting TMZ-induced CDK1 upregulation which is NF-κB dependent. researchgate.net | researchgate.net |

| β-Catenin/PDK1 | Hepatocellular Carcinoma | Downregulated CDK1, PDK1, and β-Catenin; decreased cancer stem cell features; suppressed EMT; increased efficacy of sorafenib. dovepress.comnih.govresearchgate.netnih.gov | Inhibition of the CDK1/PDK1/β-Catenin axis, leading to inactivation of downstream components and modulation of associated processes like EMT. dovepress.comnih.govresearchgate.netnih.gov | dovepress.comnih.govresearchgate.netnih.gov |

Ro 3306 in Non Oncological Biological Research

Antiviral Activity (e.g., Influenza Virus Infection)

Ro-3306 has shown promise as a potential antiviral candidate, particularly against influenza virus infection, in both in vitro and in vivo studies researchgate.netnih.govresearchgate.netmdpi.com. Influenza viruses often utilize host cell machinery, including components of the cell cycle, to facilitate their replication researchgate.netnih.govresearchgate.net. By targeting host factors, compounds like Ro-3306 may offer alternative strategies to direct-acting antivirals, which can face challenges with the emergence of drug resistance frontiersin.org.

Mechanism of Antiviral Action

The antiviral mechanism of Ro-3306 against influenza virus is considered to be multi-functional, involving modulation of the host cell cycle, direct interaction with viral proteins, inhibition of viral RNA replication, and impact on host signaling pathways researchgate.netnih.govresearchgate.net.

Modulation of Host Cell Division Cycle for Viral Replication

Many viruses, including influenza, exploit the host cell division cycle to support their replication researchgate.netnih.govresearchgate.net. Cyclin-dependent kinases (CDKs), central regulators of cell cycle progression, play a significant role in this interaction researchgate.netnih.govresearchgate.net. Ro-3306, as a CDK1 inhibitor, can induce G2/M phase cell cycle arrest in proliferating cells rndsystems.combio-techne.comfishersci.nlmerckmillipore.com. Studies suggest that the influenza A virus itself can manipulate the cell cycle, leading to accumulation of infected cells in the G0/G1 phase researchgate.netnih.gov. Research indicates that knockdown of host CDK1 might influence the splicing of the viral M2 mRNA, thereby restricting viral replication researchgate.netnih.govresearchgate.net. Furthermore, while influenza infection can lead to G0/G1 arrest, Ro-3306 has been used experimentally to synchronize cells in the G2/M phase to study the impact of cell cycle status on viral infection nih.gov.

Direct Binding to Viral Proteins (e.g., PB2)

Beyond its host-directed effects, Ro-3306 has been shown to directly bind to viral proteins. Specifically, it has been reported to bind to the viral PB2 protein researchgate.netnih.govresearchgate.netx-mol.net. The PB2 subunit is part of the influenza virus RNA polymerase complex and is crucial for the "cap-snatching" mechanism, where the virus cleaves the 5' cap from host pre-mRNA to prime its own transcription researchgate.netresearchgate.net. This direct interaction with PB2 contributes to Ro-3306's antiviral activity researchgate.netnih.govresearchgate.netx-mol.net.

Inhibition of Viral RNA Replication

A key aspect of Ro-3306's antiviral mechanism is its ability to inhibit viral RNA replication researchgate.netnih.govresearchgate.netx-mol.net. This inhibition is linked, at least in part, to its direct binding to the viral PB2 protein, which is essential for the function of the viral RNA polymerase responsible for replication researchgate.netnih.govresearchgate.netx-mol.netresearchgate.net. By interfering with the viral polymerase activity, Ro-3306 disrupts the synthesis of new viral RNA genomes and transcripts.

Impact on MAPK-Regulated Gene Expression

Transcriptome analysis has revealed that treatment with Ro-3306 inhibits the expression of genes regulated by the MAPK (Mitogen-Activated Protein Kinase) pathway researchgate.netnih.govresearchgate.net. The MAPK signaling pathways play important roles in virally infected cells, influencing processes such as the export of viral ribonucleoprotein (RNP) complexes from the nucleus and the induction of cytokines qiagen.com. The impact of Ro-3306 on MAPK-regulated gene expression is considered to be another factor contributing to its antiviral activity against influenza virus researchgate.netnih.govresearchgate.net.

Applications in Gene Editing

Ro-3306 has also found utility in the field of gene editing, particularly in enhancing the efficiency of homology-directed repair (HDR) rndsystems.combio-techne.comfishersci.nl. HDR is a high-fidelity DNA repair pathway often utilized in gene editing to introduce precise modifications to the genome. However, HDR activity is primarily restricted to the S and G2 phases of the cell cycle frontiersin.org. Ro-3306, by transiently arresting cells at the G2/M transition through CDK1 inhibition, can enrich the population of cells in the S and G2 phases apexbt.comfrontiersin.org. This synchronization with the HDR-active phases of the cell cycle can significantly improve the efficiency of HDR-mediated gene editing bio-techne.comfishersci.nlfrontiersin.org. Studies have shown that using Ro-3306 in conjunction with gene editing techniques like CRISPR/Cas9 can increase HDR efficiency frontiersin.org. Furthermore, combining cell cycle arrest with CDK1 inhibition using Ro-3306 has been explored to suppress genome-wide mutations by activating alternative DNA repair pathways during genome editing nih.gov.

Here is a data table summarizing some key characteristics and activities of Ro-3306:

| Characteristic/Activity | Value/Description | Source(s) |

| CDK1 Inhibition (Ki, CDK1/Cyclin B1) | 35 nM | apexbt.comabcam.com |

| CDK1 Inhibition (Ki, CDK1/Cyclin A) | 110 nM | apexbt.comabcam.com |

| Cell Cycle Effect | Induces G2/M phase arrest | rndsystems.combio-techne.comfishersci.nlmerckmillipore.com |

| Antiviral Activity | Shown against Influenza Virus (in vitro and in vivo) | researchgate.netnih.govresearchgate.netmdpi.com |

| Direct Binding to Viral Protein | Binds to Influenza PB2 protein | researchgate.netnih.govresearchgate.netx-mol.net |

| Inhibition of Viral Process | Inhibits Influenza Viral RNA Replication | researchgate.netnih.govresearchgate.netx-mol.net |

| Effect on Gene Expression | Inhibits expression of MAPK-regulated genes | researchgate.netnih.govresearchgate.net |

| Effect on Gene Editing | Improves Homology-Directed Repair (HDR) efficiency in gene editing | rndsystems.combio-techne.comfishersci.nlfrontiersin.org |

| Molecular Weight | 351.45 g/mol | rndsystems.combio-techne.com |

| Molecular Formula | C₁₈H₁₃N₃OS₂ | rndsystems.combio-techne.comnih.gov |

| Solubility (in DMSO) | Soluble up to 20 mM with gentle warming; >4.4 mg/mL; Soluble to 100 mM | rndsystems.combio-techne.comapexbt.comabcam.com |

Improvement of Homology-Directed Repair (HDR)-Mediated Gene Editing

Homology-directed repair (HDR) is a crucial cellular pathway for precise gene editing, utilizing a homologous donor template to achieve targeted genetic modifications such as insertions, deletions, and substitutions. mdpi.com However, HDR is often less efficient than the competing non-homologous end-joining (NHEJ) pathway, particularly in non-dividing cells. mdpi.com

Small molecules that modulate cell cycle progression or inhibit competing repair pathways have been investigated to enhance HDR efficiency. mdpi.com Ro-3306, as a cell cycle modulator, has been shown to facilitate HDR by arresting cells in the G2/M phase, a period of the cell cycle that is conducive to homologous recombination. mdpi.com Research indicates that Ro-3306 can improve HDR-mediated gene editing in hematopoietic stem and progenitor cells. tocris.comrndsystems.comtocris.comfishersci.nlbio-techne.com

Effects on Oocyte Maturation

Ro-3306 has been observed to impact oocyte maturation, a critical process in reproductive biology. Studies have shown that Ro-3306 can effectively arrest oocyte maturation. targetmol.comselleckchem.commedchemexpress.comabmole.com Specifically, a concentration of 10 μM Ro-3306 has been reported to effectively inhibit oocyte maturation. targetmol.comselleckchem.commedchemexpress.comabmole.com Furthermore, Ro-3306 has been found to prevent postovulatory aging-mediated spontaneous exit from M-II arrest in in vitro cultured rat eggs. abmole.com Research in porcine oocytes has also demonstrated that Ro-3306, as a specific inhibitor of CDK1, can reversibly arrest meiosis during in vitro maturation. abmole.com

Modulation of Cardiac Pathologies

Ro-3306 has demonstrated effects on cardiac pathologies, particularly in the context of conditions influenced by Angiotensin II.